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Compound of Interest

Compound Name:
1-(2,3-Dichlorophenyl)piperazine

hydrochloride

Cat. No.: B194418 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a pivotal

intermediate in pharmaceutical chemistry, primarily recognized for its role in the synthesis of

atypical antipsychotic drugs such as aripiprazole and cariprazine.[1][2][3] Its structure, featuring

a piperazine ring attached to a dichlorophenyl moiety, makes it a versatile building block for

creating complex molecules with significant central nervous system (CNS) activity. The

dichlorophenyl group, in particular, is noted for enhancing dopamine receptor binding in target

molecules.[1] These application notes provide detailed protocols for the synthesis of DCPP HCl

itself and its subsequent use in key organic synthesis reactions, with a focus on methodologies

relevant to drug discovery and development.

Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of DCPP HCl is essential for its

effective use in synthesis, including planning reaction setups, solvent selection, and purification

strategies.

Table 1: Physicochemical Properties of 1-(2,3-Dichlorophenyl)piperazine HCl
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Property Value References

CAS Number 119532-26-2 [4]

Molecular Formula
C₁₀H₁₂Cl₂N₂ · HCl (or

C₁₀H₁₃Cl₃N₂)
[4][5]

Molecular Weight
267.58 g/mol (base); 286.4

g/mol (HCl salt)
[4]

Appearance
White to off-white

solid/crystalline powder
[2][4][6]

Melting Point 243-247 °C [2][4][7]

Boiling Point 365.1 °C at 760 mmHg [2]

Solubility
Soluble in water, DMSO, and

methanol
[2][6][7][8]

Purity Typically ≥97-99% [4]

Sensitivity Hygroscopic [2]

Safety and Handling: 1-(2,3-Dichlorophenyl)piperazine hydrochloride is considered a

hazardous chemical.[9] Appropriate personal protective equipment (PPE), including gloves, eye

protection, and a dust mask, should be used when handling the solid.[9]

Table 2: GHS Hazard Statements

Code Hazard Statement

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

H410 Very toxic to aquatic life with long lasting effects

(Data aggregated from multiple sources)[4][5]
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Protocol 1: Synthesis of 1-(2,3-
Dichlorophenyl)piperazine HCl
The most common industrial-scale synthesis involves a solvent-free cyclization reaction

between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride at high temperatures.[1]

[10] This method is favored for its simplicity and reduced waste.[1]

Starting Materials

Reaction & Workup

Final Product

2,3-Dichloroaniline

Charge Reactor
(90-120 °C)

Bis(2-chloroethyl)amine HCl

Cyclization Reaction
(120-220 °C)

Workup
(e.g., n-butanol)

Recrystallization
(e.g., Methanol)

1-(2,3-Dichlorophenyl)piperazine HCl
(>99.5% Purity)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b194418
https://patents.google.com/patent/CN102807536B/en
https://www.benchchem.com/product/b194418
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the synthesis of DCPP HCl.

Experimental Protocol:
Charging the Reactor: In a suitable glass-lined reactor equipped with a stirrer and heating

system, add 2,3-dichloroaniline. Begin stirring and heat the contents to between 90-120 °C.

[10]

Addition of Reagent: Once the temperature is stable, add bis(2-chloroethyl)amine

hydrochloride solid in portions. The optimal mass ratio of 2,3-dichloroaniline to bis(2-

chloroethyl)amine hydrochloride is typically between 1:1.4 and 1:1.6.[10]

Cyclization Reaction: After the addition is complete, increase the temperature to the reaction

range of 170-200 °C.[10] Maintain this temperature for 4-34 hours, monitoring the reaction

progress by a suitable method (e.g., HPLC, TLC).[10][11]

Workup: After the reaction is complete, stop heating and allow the mixture to cool. Add an

appropriate solvent such as n-butanol and stir under reflux for approximately 1 hour to

dissolve the product and facilitate handling.[10][11]

Crystallization and Isolation: Cool the solution to induce crystallization. Collect the crude

product by filtration.

Purification: Recrystallize the crude product from a suitable solvent, such as methanol or a

methanol/water mixture, to achieve high purity.[10][11]

Drying: Dry the purified crystals to obtain the final 1-(2,3-Dichlorophenyl)piperazine
hydrochloride product.

Table 3: Reaction Parameters for DCPP HCl Synthesis
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Parameter Value References

Reactant 1 2,3-Dichloroaniline [10]

Reactant 2
Bis(2-chloroethyl)amine

hydrochloride
[10]

Mass Ratio (Reactant 1:2) 1:1.4 - 1:1.6 (optimal) [10]

Charging Temperature 90 - 120 °C [10]

Reaction Temperature
120 - 220 °C (170 - 200 °C

optimal)
[10]

Reaction Time 4 - 34 hours [10][11]

Workup Solvent n-Butanol [10][11]

Purification Solvent
Methanol or Methanol/Water

(10:1)
[10][11]

Yield 59.5% - 65.6% [10][11]

Purity (HPLC) >99.5% [1][10][11]

Protocol 2: N-Alkylation for Aripiprazole Synthesis
The primary application of DCPP HCl is the synthesis of aripiprazole via N-alkylation with a

suitable alkyl halide, such as 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[2][12][13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://patents.google.com/patent/CN102807536B/en
https://patents.google.com/patent/CN102807536B/en
https://patents.google.com/patent/CN102807536B/en
https://patents.google.com/patent/CN102807536B/en
https://patents.google.com/patent/CN102807536B/en
https://patents.google.com/patent/CN102807536B/en
https://eureka.patsnap.com/patent-CN102807536A
https://patents.google.com/patent/CN102807536B/en
https://eureka.patsnap.com/patent-CN102807536A
https://patents.google.com/patent/CN102807536B/en
https://eureka.patsnap.com/patent-CN102807536A
https://patents.google.com/patent/CN102807536B/en
https://eureka.patsnap.com/patent-CN102807536A
https://www.benchchem.com/product/b194418
https://patents.google.com/patent/CN102807536B/en
https://eureka.patsnap.com/patent-CN102807536A
https://www.lookchem.com/404.htm
https://www.ptfarm.pl/pub/File/acta_pol_2010/2_2010/151-157.pdf
https://www.researchgate.net/publication/341709202_Optimization_of_aripiprazole_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-(2,3-Dichlorophenyl)piperazine HCl

Reaction Mixture

7-(4-Bromobutoxy)-3,4-
dihydroquinolin-2-one Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Ethanol, Water)

Reflux (e.g., 90-95 °C or boiling ethanol)

Cooling & Crystallization

Filtration & Drying

Aripiprazole (Final Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis of Aripiprazole.

Experimental Protocol:
Preparation: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one and 1-
(2,3-dichlorophenyl)piperazine hydrochloride in a suitable solvent (e.g., ethanol or water),

add a powdered inorganic base such as sodium carbonate or potassium carbonate.[12][14]

Reaction: Heat the mixture to reflux with stirring. The reaction temperature is typically the

boiling point of the solvent (e.g., ethanol) or around 90-95 °C if using an aqueous system.

[12][14] Maintain reflux for 4 to 12 hours.[12][14]
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Isolation: After the reaction is complete, cool the mixture to room temperature or

approximately 40 °C to allow the product to crystallize.[12][14]

Purification: Collect the precipitated crystals by filtration. The crude product can be further

purified by taking it up in a fresh portion of solvent (e.g., ethanol), refluxing briefly, cooling,

and re-filtering to remove any remaining inorganic salts.[12]

Drying: Dry the purified aripiprazole crystals to obtain the final product.

Table 4: Reaction Parameters for Aripiprazole Synthesis

Parameter Value References

Reactant 1
1-(2,3-

Dichlorophenyl)piperazine HCl
[12]

Reactant 2
7-(4-bromobutoxy)-1,2,3,4-

tetrahydroquinolin-2-one
[12]

Base

Anhydrous Sodium Carbonate

(Na₂CO₃) or Potassium

Carbonate (K₂CO₃)

[12][14]

Molar Ratio (Base:Reactant 1) 2:1 [12]

Solvent Ethanol or Water [12][14]

Reaction Temperature Reflux (Boiling point of solvent) [12]

Reaction Time 4 - 12 hours [12][14]

Yield ~85% [12]

Purity (HPLC) >99.3% [12]

Protocol 3: General N-Arylation (Buchwald-Hartwig
Amination)
DCPP HCl is an excellent substrate for palladium-catalyzed Buchwald-Hartwig amination,

allowing for the synthesis of novel tri-substituted piperazine derivatives.[15] This reaction forms
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a C-N bond between the piperazine nitrogen and an aryl halide or triflate.

Catalytic Cycle

Reactants

Products

Pd(0)Ln Oxidative
Addition
(Ar-X)

Ar-Pd(II)(X)Ln
Ligand

Exchange
(Amine)

Ar-Pd(II)(NR₂)Ln

Reductive
Elimination

N-Aryl Piperazine
(Ar-NR₂)

Aryl Halide (Ar-X)

1-(2,3-Dichlorophenyl)piperazine
(Base form)

Click to download full resolution via product page

Caption: Catalytic cycle for Buchwald-Hartwig amination.

General Experimental Protocol:
Note: The hydrochloride salt must be neutralized to the free base form of the piperazine before

the reaction, typically by treatment with a suitable base.

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon

or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine

ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

Addition of Reactants: Add the aryl halide (or triflate) and the free base of 1-(2,3-

dichlorophenyl)piperazine to the tube.

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
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Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and stir for the

required time (1-24 hours). Monitor the reaction by TLC or GC/MS.

Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like

ethyl acetate, and wash with water or brine.

Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate under reduced pressure. Purify the residue by flash column chromatography on

silica gel to obtain the desired N-aryl piperazine product.

Table 5: Typical Components for Buchwald-Hartwig Amination

Component Examples Role

Aryl Partner
Aryl bromides, chlorides,

iodides, or triflates
Electrophile

Amine Partner

1-(2,3-

Dichlorophenyl)piperazine

(free base)

Nucleophile

Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Catalyst

Ligand
BINAP, XPhos, SPhos, P(o-

tolyl)₃

Stabilizes Pd(0), facilitates

catalytic cycle

Base
NaOt-Bu, K₂CO₃, Cs₂CO₃,

K₃PO₄

Amine deprotonation,

neutralizes HX

Solvent
Toluene, Dioxane, THF

(anhydrous)
Reaction medium

Temperature 80 - 110 °C Thermal energy for reaction

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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